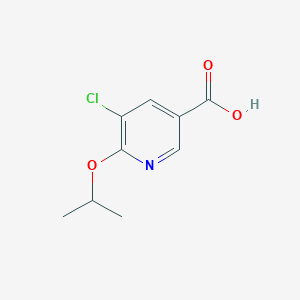

5-Chloro-6-isopropoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDIVDDFLGKWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592495 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187401-45-2 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature in Heterocyclic Chemistry

5-Chloro-6-isopropoxynicotinic acid is classified as a heterocyclic compound due to the presence of a pyridine (B92270) ring in its structure. Heterocyclic compounds are cyclic compounds containing at least two different elements in the ring. In this case, the pyridine ring consists of five carbon atoms and one nitrogen atom.

The systematic nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 5-chloro-6-(propan-2-yloxy)pyridine-3-carboxylic acid . This name precisely describes the arrangement of its functional groups:

Pyridine-3-carboxylic acid: This indicates a pyridine ring with a carboxylic acid group (-COOH) at the 3-position. This core structure is also known as nicotinic acid.

5-Chloro: A chlorine atom (-Cl) is substituted at the 5-position of the pyridine ring.

6-(propan-2-yloxy): An isopropoxy group (-OCH(CH₃)₂) is attached at the 6-position. The term "propan-2-yloxy" is the systematic way of naming the isopropoxy group.

This trifunctional structure, with a halogen, an ether, and a carboxylic acid group, provides the molecule with a unique combination of electronic and steric properties that influence its reactivity and potential applications. It is considered a derivative of nicotinic acid and falls under the broader categories of pyridines, chlorides, carboxylic acids, and ethers. bldpharm.com

Historical Context of Pyridine Carboxylic Acid Research

The study of pyridine (B92270) carboxylic acids has a rich history dating back to the early 20th century. vt.edu Early research focused on naturally occurring pyridine compounds and their biological activities. vt.edu Nicotinic acid (pyridine-3-carboxylic acid) itself was identified as a vital nutrient, vitamin B3, essential for various metabolic processes.

The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis discovered in 1881, paved the way for the creation of a vast array of novel compounds with diverse applications. wikipedia.org In the mid-20th century, research into pyridine carboxylic acid hydrazides led to the development of important tuberculostatic agents. acs.org

Over the years, the focus of pyridine carboxylic acid research has expanded significantly. Scientists have explored their use as herbicides, noting their persistence and effectiveness in controlling broadleaf weeds. vt.edu More recently, there has been a surge of interest in pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—as scaffolds for the development of new enzyme inhibitors for a wide range of diseases. nih.gov This ongoing research highlights the enduring importance of this class of compounds in medicinal chemistry and drug discovery. nih.gov The investigation of compounds like 5-chloro-6-isopropoxynicotinic acid is a continuation of this long tradition of exploring the chemical and biological potential of substituted pyridine carboxylic acids.

Academic Significance and Research Landscape for 5 Chloro 6 Isopropoxynicotinic Acid

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule by introducing the key functional groups onto a pyridine (B92270) or nicotinic acid framework in a controlled manner. These methods often rely on the inherent reactivity of the pyridine ring, which can be modulated by existing substituents.

Routes Involving Regioselective Pyridine Functionalization

The controlled, position-selective functionalization of pyridine rings is a significant challenge in heterocyclic chemistry. nih.govchemrxiv.org For a molecule like this compound, achieving the specific 3,5,6-substitution pattern requires overcoming the challenge of mixed regioisomeric products. nih.gov

One key strategy involves directed ortho-lithiation. For instance, the functionalization of 2-chloroisonicotinic acid at the 5-position can be achieved using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP). mdpi.com This approach leverages the directing effect of the carboxylic acid group to deprotonate the adjacent C-5 position, allowing for the introduction of a substituent. While this demonstrates selective C-5 functionalization, further steps would be needed to introduce the isopropoxy group at C-6.

Another approach centers on the regioselective functionalization of trihalogenated pyridines. mdpi.com Starting with a precursor like 2-chloro-4,5-dibromopyridine, a halogen-metal exchange can be selectively performed. The choice of the halogen at the 5-position is crucial; an iodo-substituent, as in 4-bromo-2-chloro-5-iodopyridine, is more reactive towards halogen-magnesium exchange than a bromo-substituent, enabling selective functionalization at the C-5 position. mdpi.com This strategy provides an "orthogonally" functionalized intermediate that can be further elaborated.

Deprotonation and substitution strategies on alkoxy-substituted pyridines have also been developed. For example, (S)-6-methoxynicotine can be deprotonated at the C-5 position using mesityllithium, allowing for subsequent substitution. researchgate.net This indicates that an existing C-6 alkoxy group can direct functionalization to the C-5 position.

Etherification and Halogenation Protocols

This strategy involves the sequential or tandem introduction of the isopropoxy and chloro substituents onto a nicotinic acid backbone. The order of these steps is critical to ensure correct regiochemistry and to avoid unwanted side reactions.

A common pathway involves the chlorination of a pre-existing 6-isopropoxynicotinic acid. This precursor is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), under controlled temperature conditions to selectively install the chlorine atom at the C-5 position. The electron-donating nature of the isopropoxy group at C-6 activates the pyridine ring, directing the electrophilic chlorination preferentially to the C-5 position.

Conversely, a route starting from 6-hydroxynicotinic acid is also viable. This precursor can be chlorinated first. A patented process describes the reaction of 6-hydroxynicotinic acid with thionyl chloride in the presence of pyridine to form an acid chloride, which is then chlorinated with gaseous chlorine to yield 5-chloro-6-hydroxynicotinoyl chloride. google.com This intermediate can then undergo etherification.

Synthesis via Functional Group Transformations on Pyridine Precursors

This approach utilizes pyridine derivatives that already possess some of the required functional groups or suitable leaving groups. The synthesis is then completed by converting or replacing these groups to arrive at the final product.

Approaches from Halogenated Nicotinic Acid Derivatives

Syntheses can commence from readily available dihalogenated nicotinic acids. A key precursor is 5,6-dichloronicotinic acid. The difference in reactivity between the two chlorine atoms allows for selective substitution. The chlorine at the C-6 position is generally more susceptible to nucleophilic aromatic substitution than the one at C-5.

This differential reactivity allows for the selective displacement of the C-6 chlorine by an isopropoxide nucleophile. The reaction is typically carried out by treating 5,6-dichloronicotinic acid with sodium isopropoxide in a suitable solvent.

| Precursor | Reagent | Product | Reference |

| 5,6-Dichloronicotinic acid | Sodium isopropoxide | This compound | Inferred from general reactivity |

| 6-Hydroxynicotinic acid | Thionyl chloride, then Chlorine gas | 5-Chloro-6-hydroxynicotinic acid | google.com |

| 2,5-Dibromopyridine | Grignard exchange, then tert-butyl chloroformate | tert-Butyl 5-bromonicotinate |

Introduction of the Isopropoxy Moiety

The introduction of the isopropoxy group is a crucial step, typically achieved via a nucleophilic aromatic substitution, often a Williamson-type ether synthesis. This involves reacting a pyridine precursor bearing a good leaving group at the C-6 position with an isopropoxide salt.

The most common precursor for this transformation is a 6-chloropyridine derivative, such as methyl 5,6-dichloronicotinate. The reaction with sodium isopropoxide (NaOiPr), usually prepared by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH), proceeds by displacing the more reactive C-6 chlorine. The use of an ester form of the nicotinic acid can protect the carboxylic acid group from reacting with the basic reagents.

| Precursor | Reagent(s) | Moiety Introduced | Conditions | Reference |

| 6-Chloronicotinate derivative | Sodium isopropoxide | Isopropoxy | Nucleophilic aromatic substitution | General Method |

| 2,3,5,6-Tetrachloropyridine | Terminal alkynes, Pd catalyst | Alkynyl groups | Site-selective Sonogashira coupling | researchgate.net |

| 6-Hydroxynicotinic acid | Thionyl chloride | Chloro | Reflux | google.com |

Carboxylic Acid Group Formation and Modification

The carboxylic acid group at the C-3 position is a defining feature of nicotinic acids. wikipedia.org In many synthetic routes, this group is present from the start, for example, by using nicotinic acid itself or its derivatives as the starting material. merckmillipore.com However, in some strategies, the carboxyl group is formed at a later stage.

One common method is the hydrolysis of a nitrile (cyano) group. A synthesis could start from a substituted 3-cyanopyridine (B1664610), which is then hydrolyzed to the carboxylic acid under acidic or basic conditions. For example, a patent describes the synthesis of 5-halogenated nicotinic acid by first halogenating 3-cyanopyridine and then hydrolyzing the nitrile group with concentrated hydrochloric acid. google.com

Another route is the oxidation of an alkyl group at the C-3 position. For instance, a 3-picoline (3-methylpyridine) derivative could be oxidized to the corresponding nicotinic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. google.com

During multi-step syntheses, the carboxylic acid group often requires protection to prevent it from interfering with reactions targeting other parts of the molecule. It can be converted to an ester, such as a methyl or tert-butyl ester. The tert-butyl ester is particularly stable but can be removed under acidic conditions to regenerate the carboxylic acid. The ester can also be formed from the final acid product; for example, reacting this compound with isopropanol can form isopropyl 5-chloro-6-isopropoxynicotinate.

| Transformation | Reagent(s) | Functional Group Change | Reference |

| Nitrile Hydrolysis | Concentrated HCl | -CN → -COOH | google.com |

| Alkyl Group Oxidation | KMnO₄ or HNO₃ | -CH₃ → -COOH | google.com |

| Esterification | Thionyl chloride, then Alcohol | -COOH → -COOR | britannica.com |

| Ester Hydrolysis | Acid or Base | -COOR → -COOH |

Catalytic Reactions in the Synthesis of this compound Scaffolds

The synthesis of the this compound framework and its analogues is significantly enhanced by catalytic methods. These reactions offer efficient and selective pathways to construct and functionalize the pyridine ring, which are often challenging to achieve through classical synthetic routes. Both transition-metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile methods for assembling the substituted pyridine core of this compound. eie.grtcichemicals.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly based on palladium, nickel, or copper. eie.grsioc-journal.cn

The synthesis of nicotinic acid derivatives, such as the target compound, can involve halogenation and alkoxylation steps where metal-catalyzed coupling reactions are pivotal. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are employed to connect substituted pyridine boronic acids with other molecular fragments. eie.gr Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, is crucial for forming C-N bonds, a common step in the synthesis of various nicotinic acid derivatives. Other significant named reactions in this category include the Mizoroki-Heck, Negishi, Sonogashira, and Kumada-Tamao-Corriu couplings. eie.gr

The general applicability of these methods allows for the introduction of the chloro- and isopropoxy- substituents onto the nicotinic acid scaffold with high precision. The choice of catalyst, ligands, base, and solvent is critical for the success of these transformations, influencing reaction efficiency, selectivity, and functional group tolerance.

Table 1: Examples of Transition-Metal-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Typical Catalysts | Bond Formed | Relevance to Scaffold |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | C-C | Introduction of carbon-based substituents to the pyridine ring. |

| Buchwald-Hartwig Amination | Palladium complexes with specific phosphine (B1218219) ligands | C-N | Formation of aminopyridines, which are precursors to other derivatives. |

| Heck Reaction | Palladium complexes | C-C (alkenylation) | Functionalization of the pyridine ring with vinyl groups. |

| Sonogashira Coupling | Palladium and Copper complexes | C-C (alkynylation) | Introduction of alkyne moieties for further transformation. |

| C-O Coupling | Copper or Palladium complexes | C-O | Direct introduction of alkoxy groups like isopropoxy. |

Organocatalytic Methods in Pyridine Chemistry

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, presents a powerful alternative to metal-based catalysis for pyridine synthesis. These methods often provide unique reactivity and selectivity, avoiding the cost and potential toxicity associated with residual metals.

A notable organocatalytic approach for constructing substituted pyridines is the formal (3+3) cycloaddition. nih.govacs.org This method utilizes readily available enamines and unsaturated aldehydes or ketones to build the pyridine ring. For example, a reaction between an enaminonitrile and crotonaldehyde (B89634) can be catalyzed by a combination of iron(III) chloride (FeCl₃) and pyrrolidine (B122466) hydrochloride to yield highly functionalized pyridines. acs.org This strategy has been successfully applied on a large scale, demonstrating its practicality. nih.govresearchgate.net

Another significant organocatalytic strategy is the amine-catalyzed aza-Rauhut–Currier reaction. thieme-connect.com Simple diamines like TMEDA (tetramethylethylenediamine) can catalyze the reaction between allenoates and N-sulfonyl-1-aza-1,3-dienes to form tetrasubstituted and pentasubstituted pyridines at room temperature. thieme-connect.com Furthermore, amino acids like L-proline have been effectively used as organocatalysts for the one-pot synthesis of polysubstituted pyridine systems through a Michael addition-based pathway under sustainable sonochemical conditions. rsc.org

Table 2: Key Organocatalytic Methods for Pyridine Synthesis

| Method | Catalyst | Reactants | Key Features |

|---|---|---|---|

| Formal (3+3) Cycloaddition | FeCl₃ / Pyrrolidine HCl | Enamines + Enals/Enones | Practical for tri- or tetrasubstituted pyridines; scalable. acs.org |

| Aza-Rauhut–Currier Reaction | TMEDA (diamine) | Allenoates + Azabutadienes | Forms highly functionalized pyridines at room temperature. thieme-connect.com |

| One-pot Michael Addition/Cyclization | L-proline | Cyanoacetamides + Arylidene malononitriles | High yields, cost-effective catalyst, easy work-up. rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. scielo.br Key considerations include maximizing atom economy, improving reaction efficiency, and utilizing sustainable solvents and methodologies. mdpi.com

Atom Economy and Reaction Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgrsc.org The goal is to design synthetic routes where most, if not all, of the starting materials are converted into the product, minimizing waste. primescholars.com The percentage atom economy is calculated as:

% Atom Economy = (Formula Weight of Desired Product / Formula Weight of All Reactants) × 100 acs.org

Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable. jocpr.com For the synthesis of pyridine scaffolds, tandem or multicomponent reactions are particularly advantageous as they combine several steps into a single operation, often with high atom economy. rsc.orgresearchgate.net For instance, a tandem reaction for synthesizing 3-cyanopyridine derivatives has been reported to proceed with 100% atom economy under mild, metal-free conditions. rsc.orgrsc.org Applying such strategies to the synthesis of this compound can significantly reduce waste generation. Improving reaction efficiency, measured by the chemical yield, is also crucial, but a high yield does not necessarily mean the reaction is "green" if the atom economy is low. rsc.orgprimescholars.com

Solvent Selection and Sustainable Methodologies

Solvents constitute a major portion of the waste generated in the pharmaceutical and chemical industries. ubc.ca Therefore, selecting environmentally benign solvents or eliminating them altogether is a key aspect of green synthesis. Historically, the synthesis of nicotinic acid derivatives has sometimes employed hazardous solvents like dimethylformamide (DMF) or xylene. nih.govnih.gov

Modern sustainable approaches focus on replacing these with safer alternatives. A guide for solvent selection, such as the one developed by Sanofi, categorizes solvents from "recommended" (e.g., water, ethanol) to "banned" (e.g., benzene, 1,2-dichloroethane) based on safety, health, and environmental criteria. ubc.ca For the synthesis of nicotinamide (B372718) derivatives, hazardous solvents have been successfully replaced with greener options like n-propanol. nih.govacs.org

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach. d-nb.info The synthesis of 2-anilino nicotinic acid derivatives has been achieved under solvent- and catalyst-free conditions, showcasing a highly efficient and environmentally friendly method. nih.govresearchgate.net Other sustainable methodologies include mechanochemistry (grinding reactants together) and microwave-assisted synthesis, which can reduce reaction times, increase energy efficiency, and often proceed without a solvent. scielo.brmdpi.com The extraction of nicotinic acid has also been explored using non-toxic, natural solvents like rice bran oil and sesame oil. uni-pannon.hu

Table 3: Comparison of Solvents in Chemical Synthesis

| Solvent Category | Examples | Green Chemistry Consideration |

|---|---|---|

| Recommended / Benign | Water, Ethanol, n-Propanol, Isopropanol | Low toxicity, biodegradable, renewable sources. ubc.canih.gov |

| Problematic / Hazardous | Dimethylformamide (DMF), Xylene, Dichloromethane (DCM) | High boiling points, toxicity, environmental persistence. nih.govacs.org |

| Banned | Benzene, Carbon Tetrachloride, 1,2-Dichloroethane | Carcinogenic, high environmental and health risks. ubc.ca |

| Solvent-Free | Neat reactions, Mechanochemistry | Eliminates solvent waste, can increase reaction rates. nih.govd-nb.info |

Synthesis of Ester and Amide Derivatives of this compound

The carboxylic acid group at the 3-position of the pyridine ring is a primary site for derivatization, readily converted into a variety of esters and amides. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, membrane permeability, and metabolic stability.

The conversion of the carboxylic acid to an ester is a common strategy. For instance, replacing the acidic proton with an alkyl group, such as in methyl 5-chloro-6-methoxynicotinate, can reduce polarity and potentially enhance permeability across biological membranes. A range of alkyl esters of this compound have been synthesized, highlighting the versatility of this functional group for modification.

Table 1: Examples of Ester Derivatives of this compound

| Derivative Name | CAS Number | Molecular Formula |

|---|---|---|

| Methyl 5-chloro-6-isopropoxynicotinate | 1258875-29-4 | C11H14ClNO3 |

| Ethyl 5-chloro-6-isopropoxynicotinate | N/A | C12H16ClNO3 |

| Isopropyl 5-chloro-6-isopropoxynicotinate | 187401-46-3 | C12H16ClNO3 |

| tert-Butyl 5-chloro-6-isopropoxynicotinate | N/A | C13H18ClNO3 |

Data sourced from commercial supplier catalogs. bldpharm.com

Amide derivatives are also readily synthesized from the parent carboxylic acid. The formation of an amide bond can introduce new hydrogen bonding capabilities and alter the molecule's three-dimensional shape, which can influence its interaction with biological targets. The synthesis of a variety of amide derivatives from similar carboxylic acids, such as (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid, has been reported, demonstrating the feasibility of this approach. nih.gov

Modern synthetic methods offer efficient ways to form ester and amide bonds under mild conditions. For direct amidation, various coupling reagents can be employed. Research has shown the efficacy of reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester for the chemoselective amidation of both aromatic and aliphatic carboxylic acids. researchgate.net Such methods are often preferred over harsher techniques that may not be compatible with sensitive functional groups on the starting material or the amine coupling partner. researchgate.net

Catalytic approaches for direct amidation from unactivated esters, while historically challenging, are an area of active research. mdpi.com For instance, certain boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids. mdpi.com These advanced techniques provide milder and more efficient routes to amide derivatives, which can be crucial when working with complex and highly functionalized molecules. mdpi.com

Exploration of Substituent Variations on the Pyridine Ring

Modification of the substituents on the pyridine ring of this compound allows for a systematic investigation of structure-activity relationships.

The chlorine atom at the 5-position is an important feature of the molecule. Its electron-withdrawing nature influences the reactivity of the pyridine ring. While specific examples of altering the halogen on this compound are not prevalent in the reviewed literature, related chemistries on other pyridine systems provide insight. For instance, dehalogenative lithiation has been used on pyridines to introduce new functional groups. researchgate.net Furthermore, the synthesis of derivatives like 5-bromonicotine and 5-methoxynicotine from nicotine (B1678760) highlights that the halogen at the 5-position can be replaced with other groups, which can modulate biological activity. researchgate.net

The isopropoxy group at the 6-position significantly contributes to the lipophilicity of the molecule. Varying the nature of this alkoxy group can fine-tune the compound's physicochemical properties. The synthesis of various 6-alkoxynicotine derivatives has been achieved, demonstrating that this position is amenable to modification. researchgate.netresearchgate.net For example, replacing the isopropoxy group with a smaller methoxy (B1213986) group or a larger, more complex alkoxy chain could impact steric interactions and binding affinity to target proteins. Research on related nicotinic acid derivatives has explored the introduction of different alkoxy groups, such as methoxyethoxy groups. ncsu.edu

Table 2: Examples of Related Nicotinic Acid Derivatives with Modified Alkoxy Groups

| Compound | Modification |

|---|---|

| (S)-6-methoxynicotine | Isopropoxy replaced with methoxy |

These examples are from related nicotine derivatives and illustrate the potential for modification at the 6-position. researchgate.netncsu.edu

Formation of Complex Architectures Incorporating the Nicotinic Acid Scaffold

This compound can serve as a valuable building block for the synthesis of more complex molecular architectures. Its functional groups allow for its incorporation into larger, polycyclic systems.

A notable example is its use in the synthesis of novel oxadiazole compounds. In these structures, the nicotinic acid moiety is converted to a 1,2,4-oxadiazole (B8745197) ring, which is then linked to other substituted phenyl rings. google.com.na This demonstrates how the core scaffold of this compound can be integrated into heterocyclic systems with potential applications in drug discovery. google.com.na

Table 3: Examples of Complex Architectures Derived from this compound

| Compound Name | Structural Feature |

|---|---|

| (1S,4R)-2-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)-2-azabicyclo[2.2.1]heptan-3-one | Incorporation into a 1,2,4-oxadiazole and a bicycloheptane (B81988) system |

Data sourced from patent literature. google.com.na

The synthesis of fused-ring bicyclic and tricyclic derivatives from related nicotine intermediates also showcases the potential for building complex structures from a substituted pyridine core. researchgate.net These advanced synthetic strategies open the door to a wide range of novel compounds based on the this compound scaffold.

Annulation Strategies and Fused-Ring Systems

The construction of fused-ring systems onto the this compound scaffold is a key strategy for modulating the electronic and steric properties of the resulting molecules. Annulation, the process of building a new ring onto an existing one, can be achieved through various synthetic methodologies. While direct examples of annulation on this compound are not extensively documented in publicly available literature, established methods for the synthesis of fused pyridine rings can be applied.

One common approach involves the derivatization of the carboxylic acid and subsequent cyclization reactions. For instance, the carboxylic acid can be converted into an amide or an ester, which can then participate in intramolecular cyclization reactions. The presence of the chloro and isopropoxy groups on the pyridine ring influences the reactivity and regioselectivity of these transformations.

A plausible strategy for annulation involves the reaction of a derivative of this compound with a bifunctional reagent. For example, conversion of the carboxylic acid to an acid chloride followed by reaction with a suitable amine could yield an amide. This amide could then undergo intramolecular cyclization to form a fused heterocyclic ring. The specific nature of the fused ring would depend on the choice of the bifunctional reagent.

Another potential route to fused systems is through cycloaddition reactions. While less common for this specific substrate, derivatization of the pyridine ring to introduce a diene or dienophile moiety could enable intramolecular Diels-Alder reactions, leading to the formation of complex polycyclic structures.

Furthermore, metal-catalyzed cross-coupling reactions can be employed to introduce substituents that can subsequently participate in cyclization. For example, a Suzuki or Stille coupling at the 5-position (after a suitable transformation of the chloro group) could introduce a group capable of intramolecular cyclization onto the pyridine nitrogen or an adjacent carbon.

While the direct synthesis of fused-ring systems from this compound is a specialized area of research, the principles of pyridine chemistry suggest a range of possible synthetic routes. The development of such strategies is crucial for the exploration of new chemical space and the generation of novel compounds with potential applications in various fields of chemical research.

Incorporation into Multicyclic Frameworks

The incorporation of the this compound motif into larger, multicyclic frameworks is a significant objective in medicinal and materials chemistry. This can be achieved by utilizing the carboxylic acid functionality for amide bond formation or other coupling reactions, thereby linking the pyridine core to other cyclic or polycyclic systems.

One prominent example of this approach is the synthesis of complex molecules where the this compound unit is a key building block. For instance, it can be coupled with other heterocyclic or carbocyclic moieties to generate compounds with extended π-systems or specific three-dimensional conformations.

A documented application involves the use of a related compound, 5-cyano-6-isopropoxynicotinic acid, in the synthesis of oxadiazole modulators. google.com In a similar vein, this compound could be converted to its corresponding amide, which can then be dehydrated to form a nitrile. This nitrile can subsequently react with a hydroxylamine (B1172632) to form an amidoxime, a key intermediate for the construction of 1,2,4-oxadiazole rings. This strategy effectively incorporates the substituted pyridine ring into a larger multicyclic framework containing the oxadiazole heterocycle.

The synthesis of nicotine derivatives with fused rings provides further insight into potential strategies. researchgate.net Although the starting material is different, the chemical principles for forming bicyclic and tricyclic systems from a substituted pyridine ring are relevant. researchgate.net These methods often involve intramolecular cyclizations of appropriately functionalized pyridine derivatives. researchgate.net For this compound, this could involve, for example, the conversion of the carboxylic acid to a group that can undergo an intramolecular Heck reaction or a ring-closing metathesis with a substituent introduced elsewhere on the pyridine ring.

The development of synthetic routes to incorporate this compound into multicyclic frameworks is an active area of research, driven by the desire to create novel molecular architectures with tailored properties.

Spectroscopic Characterization and Structural Analysis of 5 Chloro 6 Isopropoxynicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of molecular structure, connectivity, and stereochemistry.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Chloro-6-isopropoxynicotinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropoxy group and the carboxylic acid proton.

The pyridine ring protons, H-2 and H-4, would appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom. The specific chemical shifts and coupling patterns would confirm their relative positions. The isopropoxy group would be characterized by a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃), a classic isopropyl pattern. The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | Doublet | ~2.0 |

| H-4 | 8.0 - 8.3 | Doublet | ~2.0 |

| -CH (isopropoxy) | 5.2 - 5.5 | Septet | ~6.0 |

| -CH₃ (isopropoxy) | 1.3 - 1.5 | Doublet | ~6.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will produce a distinct signal in the spectrum. For this compound, nine distinct signals are expected, corresponding to the five carbons of the pyridine ring, the carboxylic acid carbon, and the three carbons of the isopropoxy group.

The chemical shifts of the carbon atoms provide insight into their electronic environment. The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-180 ppm. The aromatic carbons of the pyridine ring would appear between 110 and 160 ppm. The carbons of the isopropoxy group would be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 125 - 129 |

| C-4 | 140 - 144 |

| C-5 | 120 - 124 |

| C-6 | 158 - 162 |

| -COOH | 165 - 170 |

| -CH (isopropoxy) | 70 - 75 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the methine proton and the methyl protons of the isopropoxy group, confirming the isopropyl moiety. It would also reveal the coupling between the H-2 and H-4 protons of the pyridine ring, if any long-range coupling exists. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HMQC or HSQC spectrum would definitively link the proton signals of the pyridine ring and the isopropoxy group to their corresponding carbon signals, aiding in the assignment of the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methine proton of the isopropoxy group and the C-6 carbon of the pyridine ring, confirming the attachment of the isopropoxy group at this position. Correlations between the pyridine protons and the carboxylic acid carbon would also be expected. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₁₀ClNO₃), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.

Calculated Exact Mass for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₉H₁₀³⁵ClNO₃ | 215.0349 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint and can be used to confirm the structure of the compound. The fragmentation of this compound would likely involve characteristic losses of functional groups.

Common fragmentation pathways could include the loss of the isopropoxy group, the carboxylic acid group, or cleavage of the pyridine ring. For instance, the loss of a propyl group (C₃H₇) from the isopropoxy moiety or the loss of a carboxyl group (COOH) are plausible fragmentation steps. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is expected to be a superposition of the characteristic vibrations of the substituted pyridine ring, the carboxylic acid moiety, the isopropoxy group, and the carbon-chlorine bond. By comparing with the spectra of related molecules, the principal absorption bands can be assigned. nih.govmdpi.com

Pyridine Ring Vibrations: The pyridine nucleus gives rise to a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring are typically observed in the 1600-1400 cm⁻¹ region. researchgate.netaps.org The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. researchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and are often strong in the Raman spectrum. researchgate.net

Carboxylic Acid Vibrations: The carboxylic acid group is readily identified by its distinct vibrational signatures. researchgate.netresearchgate.net The most prominent of these is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum between 1700 and 1725 cm⁻¹ for dimeric structures, which are common for carboxylic acids in the solid state due to hydrogen bonding. The O-H stretching vibration of the carboxyl group is expected to be a very broad band in the region of 3300-2500 cm⁻¹, also characteristic of hydrogen-bonded dimers. researchgate.net The in-plane O-H bending and C-O stretching vibrations are coupled and usually appear as two bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Isopropoxy Group Vibrations: The isopropoxy substituent will introduce several characteristic bands. The aliphatic C-H stretching vibrations of the methyl and methine groups are expected in the 2980-2850 cm⁻¹ range. wiredchemist.com The asymmetric and symmetric bending vibrations of the methyl groups (CH₃) are anticipated to be found around 1470 cm⁻¹ and 1380 cm⁻¹, respectively. The C-O-C stretching vibrations of the ether linkage are typically strong and are expected in the 1200-1000 cm⁻¹ region. wiredchemist.com

Carbon-Chlorine Vibrations: The C-Cl stretching vibration is dependent on the nature of the carbon atom to which it is attached. For a chloro-substituent on an aromatic ring, the C-Cl stretching frequency is expected to be in the 800-600 cm⁻¹ range. wiredchemist.com

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Pyridine Ring | C-H stretch | ~3100 - 3000 | Medium |

| Isopropoxy Group | C-H stretch (aliphatic) | 2980 - 2850 | Strong |

| Carboxylic Acid | C=O stretch (dimer) | 1725 - 1700 | Strong |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1400 | Medium to Strong |

| Isopropoxy Group | CH₃ bend | ~1470, ~1380 | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1300 - 1200 | Medium, Broad |

| Isopropoxy Group | C-O-C stretch | 1200 - 1000 | Strong |

| Pyridine Ring | Ring breathing | ~1000 | Strong in Raman |

| Pyridine Ring | C-Cl stretch | 800 - 600 | Strong |

Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. For this compound, conformational flexibility primarily arises from the rotation around the C-O single bond of the isopropoxy group and the C-C single bond connecting the carboxylic acid group to the pyridine ring. Different spatial orientations of these groups can lead to distinct vibrational spectra.

The presence of branched alkyl chains like the isopropyl group can stabilize certain conformations. units.itresearchgate.net It is plausible that different rotational isomers of the isopropoxy group would result in subtle shifts in the vibrational frequencies of the C-O-C and C-H bending modes. By performing temperature-dependent IR and Raman studies, it may be possible to observe changes in the relative intensities of certain bands, which can be attributed to a shift in the equilibrium between different conformers. This type of analysis can help in determining the more stable conformation. units.it

Furthermore, the orientation of the carboxylic acid group relative to the pyridine ring can influence the vibrational spectrum. Theoretical calculations on nicotinic acid have shown that different conformers, arising from the rotation of the COOH group, have distinct IR intensities and Raman activities for certain vibrational modes. nih.gov A similar approach, combining experimental vibrational spectroscopy with quantum chemical calculations, could elucidate the preferred conformation of this compound in different phases.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. nih.gov While no crystal structure for this compound has been reported in the searched literature, the solid-state structure can be predicted based on the known crystal structures of nicotinic acid and its derivatives. nih.govnih.govnanomegas.com

In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. researchgate.net It is highly probable that this compound would also exhibit this hydrogen bonding motif, leading to the formation of a planar eight-membered ring.

Based on the crystal structures of related nicotinic acid derivatives, a table of expected bond lengths and angles for this compound can be compiled. These values are typical for substituted pyridine and carboxylic acid moieties.

| Parameter | Bond | Expected Value |

| Bond Length | C=O (carboxyl) | ~1.25 Å |

| Bond Length | C-O (carboxyl) | ~1.30 Å |

| Bond Length | C-C (ring-carboxyl) | ~1.50 Å |

| Bond Length | C-N (pyridine ring) | ~1.34 Å |

| Bond Length | C=C (pyridine ring) | ~1.39 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (isopropoxy) | ~1.37 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Bond Angle | C-C-N (pyridine ring) | ~120° |

| Bond Angle | C-C-Cl | ~120° |

Computational Chemistry and Molecular Modeling of 5 Chloro 6 Isopropoxynicotinic Acid

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate various properties of 5-Chloro-6-isopropoxynicotinic acid, from its three-dimensional geometry to its spectroscopic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles of its lowest energy conformer. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.39 Å |

| C3-C4 | ~1.39 Å | |

| C4-C5 | ~1.38 Å | |

| C5-Cl | ~1.74 Å | |

| C6-O | ~1.36 Å | |

| C(carboxyl)-O(hydroxyl) | ~1.35 Å | |

| C(carboxyl)=O | ~1.21 Å | |

| Bond Angle | C2-C3-C4 | ~119° |

| C4-C5-Cl | ~119° | |

| C6-N1-C2 | ~117° | |

| C3-C(carboxyl)-O | ~115° | |

| Dihedral Angle | C2-C3-C(carboxyl)-O | ~0° or ~180° |

| C5-C6-O-C(isopropyl) | Varies with conformation | |

| Note: These are representative values based on DFT calculations of similar pyridine (B92270) derivatives. Actual values would be obtained from a specific calculation for this molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. idc-online.comosti.govd-nb.info The chemical shifts of the protons and carbons in this compound are sensitive to the electronic environment, which is influenced by the chlorine, isopropoxy, and carboxylic acid groups. researchgate.netschrodinger.com Predictions can help in assigning the peaks in an experimental NMR spectrum. idc-online.comosti.govd-nb.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on C4) | 8.0 - 8.5 | - |

| H (on C2) | 8.5 - 9.0 | - |

| CH (isopropoxy) | 4.5 - 5.0 | 70 - 75 |

| CH₃ (isopropoxy) | 1.3 - 1.5 | 21 - 23 |

| C2 | - | 150 - 155 |

| C3 | - | 125 - 130 |

| C4 | - | 140 - 145 |

| C5 | - | 130 - 135 |

| C6 | - | 160 - 165 |

| C (carboxyl) | - | 165 - 170 |

| Note: These are estimated ranges. Accurate prediction requires specific DFT calculations and referencing. |

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. nih.govresearchgate.netmemphis.edu These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in the infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, the C-Cl stretch, the C-O stretches of the ether, and various aromatic ring vibrations.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent like water. researchgate.net

By simulating the molecule for nanoseconds or even microseconds, MD can reveal:

The flexibility of the isopropoxy group and its preferred orientations.

The dynamics of hydrogen bonding, both intramolecularly and with solvent molecules.

For a molecule with potential biological activity, understanding its conformational preferences in an aqueous environment is crucial, as this will dictate the shape it presents to a biological target. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions, providing a detailed picture of the reaction mechanism. scirp.orgresearchgate.net For this compound, theoretical studies could investigate its synthesis or degradation pathways. For example, the mechanism of chlorination of the nicotinic acid precursor could be studied to understand the regioselectivity of the reaction.

Ligand-Target Interaction Modeling (Theoretical Aspects)

Given that nicotinic acid derivatives often interact with receptors, particularly G protein-coupled receptors (GPCRs), computational modeling can be used to study the theoretical aspects of how this compound might bind to a target protein. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net A model of the target receptor (e.g., a homology model of a GPCR) can be used to dock this compound into the binding site. The docking algorithm samples different conformations and orientations of the ligand and scores them based on the predicted binding affinity. This can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP), can be used in conjunction with MD simulations to provide a more quantitative estimate of the binding affinity. nih.gov These calculations can help in understanding why certain derivatives of a compound might have higher activity than others, guiding the design of more potent molecules.

Structure Activity Relationship Sar Studies and Ligand Design for 5 Chloro 6 Isopropoxynicotinic Acid Analogues

Systemic Investigation of Substituent Effects on Biological Profiles

The biological activity of nicotinic acid and its derivatives can be significantly modulated by the nature and position of various substituents on the pyridine (B92270) ring. sci-hub.se For analogues of 5-Chloro-6-isopropoxynicotinic acid, key positions for modification include the carboxyl group, the chlorine atom, and the isopropoxy group, as well as the remaining unsubstituted positions on the pyridine core.

Research into nicotinic acid derivatives has revealed that even subtle changes to substituents can lead to substantial differences in biological effect. For instance, in a series of 2-substituted phenyl derivatives of nicotinic acid, compounds featuring a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory activities. jst.go.jpresearchgate.net Specifically, replacing this bromo substituent with a carboxamide moiety led to a significant decrease in activity. jst.go.jp This highlights the critical role of electronic and steric factors of the substituent at this position.

The electronic properties of substituents are a recurring theme in the SAR of nicotinic acid derivatives. Studies on nicotinic acid hydrazides indicated that the presence of electron-withdrawing groups, such as halo groups, tended to enhance antimycobacterial activity. benthamdirect.com Conversely, other studies have shown that electron-donating groups, like methoxy (B1213986) and hydroxyl, can lead to higher antioxidant activity in different series of derivatives. researchgate.net

In the context of this compound itself, the chloro and isopropoxy groups are key modulators of its properties. The chlorine atom at the 5-position and the isopropoxy group at the 6-position contribute to the molecule's lipophilicity and its binding affinity for specific receptors and enzymes. Comparative analyses with related structures, such as 5-Chloro-6-hydroxynicotinic acid, show that replacing the isopropoxy group with a hydroxyl group increases hydrogen-bonding capacity, which can improve aqueous solubility.

A systematic study on agonists for the nicotinic acid receptor (GPR109A) demonstrated the unpredictable nature of SAR. nih.gov While exploring substituents at the C-5 position of a pyranopyrimidine core, activity was found to be highly sensitive to minor changes. nih.gov For example, while methyl and propyl groups were less potent than an ethyl group, longer alkyl chains retained similar activity. nih.gov This underscores the necessity of empirical testing to build a reliable SAR model.

The following table summarizes findings on substituent effects in various nicotinic acid derivatives, providing insights applicable to the design of new this compound analogues.

| Core Structure/Series | Substituent Modification | Observed Effect on Biological Profile | Reference |

| 2-Substituted Phenyl Nicotinic Acids | 2-Bromophenyl substituent | Distinctive analgesic and anti-inflammatory activity. | jst.go.jpresearchgate.net |

| 2-Substituted Phenyl Nicotinic Acids | Replacement of 2-bromo with carboxamide | Significant reduction in analgesic/anti-inflammatory activity. | jst.go.jp |

| Nicotinic Acid Hydrazides | Electron-withdrawing halo groups | Improved antimycobacterial activity. | benthamdirect.com |

| Substituted Pyridinyl Oxadiazoles | Electron-donating methoxy/hydroxyl groups | Higher antioxidant activity. | researchgate.net |

| Nicotinic Acid Receptor Agonists | Introduction of small cyclopropyl/cyclobutyl groups | Maintained or improved receptor agonist activity. | nih.gov |

| Nicotinic Acid Receptor Agonists | Introduction of larger cyclohexyl/cyclopentyl groups | Activity was not tolerated (lost). | nih.gov |

| 6-Substituted Nicotine (B1678760) Analogues | Increased lipophilicity at position 6 | Contributes to increased nAChR affinity. | researchgate.net |

| 6-Substituted Nicotine Analogues | Increased steric size at position 6 | Modulates affinity, with larger groups leading to decreased affinity. | researchgate.net |

Exploration of Stereochemical Influences on Activity

While this compound itself is not chiral, the introduction of chiral centers into its analogues can have profound effects on their biological activity. Stereoisomers, or enantiomers, of a compound can exhibit significantly different potency, efficacy, and toxicity profiles due to the three-dimensional nature of their interactions with biological macromolecules like receptors and enzymes.

The broader class of nicotine-related compounds, which share the pyridine core, provides a clear precedent for the importance of stereochemistry. Naturally occurring nicotine is primarily the (S)-enantiomer. nih.gov The enantiomers of nicotine can be separated for study using various methods, including the addition of a chiral resolving agent like O,O'-disubstituted tartaric acid, which forms diastereomeric salts that can be separated. google.comgoogle.com

Analytical techniques are essential for separating and identifying enantiomers. These methods include gas chromatography (GC) and liquid chromatography (LC) using chiral stationary phases. nih.govacs.org For example, derivatized cellulose (B213188) chiral stationary phases have been successfully used to separate (R)- and (S)-nicotine. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, employing chiral complexing agents, is another common technique to determine the enantiomeric ratio in a sample. nih.gov

The synthesis of enantiopure analogues is a key strategy in medicinal chemistry. For instance, enantiopure (S)-6-alkoxynicotine derivatives have been synthesized from (S)-nicotine, demonstrating that stereochemical integrity can be maintained during the introduction of substituents relevant to the this compound structure. researchgate.net Investigating the biological activity of individual enantiomers of chiral analogues is a critical step in drug development. This allows for the selection of the more potent and safer enantiomer (the eutomer) for further development, potentially leading to a better therapeutic index.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models translate molecular structures into numerical descriptors and use statistical methods to build a mathematical equation that can predict the activity of new, untested compounds. researchgate.netnih.gov For derivatives of this compound, QSAR can accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues.

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A series of compounds with well-defined structures and consistently measured biological activity data is required. researchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated for each compound.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical relationship between the descriptors and the biological activity. nih.govmdpi.com

Validation : The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. mdpi.com

Several QSAR studies on nicotinic acid derivatives have been reported, providing a blueprint for how this approach could be applied to this compound analogues. For example, a 2D-QSAR study on aminonicotinic and isonicotinic acid derivatives successfully developed models for predicting inhibitory activity against dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.net Another study on nicotinic acid hydrazides found that multi-target QSAR models were particularly effective for describing antimicrobial activity. benthamdirect.comkuleuven.be These studies have identified important molecular descriptors, such as atomic electronegativity, that influence activity. sci-hub.se

The table below illustrates the components and findings of representative QSAR studies on related compound classes.

| Compound Series | Target/Activity | Key Descriptors/Findings | Statistical Method | Reference |

| Nicotinic Acid Derivatives | Antioxidant (DPPH) Activity | Atomic electronegativity (Mor29e) was an important descriptor. | Not Specified | sci-hub.se |

| Amino/Isonicotinic Acid Derivatives | hDHODH Inhibition | Models developed with good statistical significance (r² up to 0.864). | MLR, PCR, PLS | researchgate.net |

| Nicotinic Acid Hydrazides | Antimicrobial Activity | Multi-target QSAR models were more effective than one-target models. | Not Specified | benthamdirect.comkuleuven.be |

| Xanthone Derivatives | Anti-tuberculosis | Model based on charges on specific carbon atoms (qC1, qC4, qC9). | Multiple Linear Regression (MLR) | nih.gov |

| Porphyrin Derivatives | Photosensitizer Activity | Developed a predictive model with r² of 0.87 for the training set. | Multiple Linear Regression (MLR) | mdpi.com |

By applying QSAR, researchers can gain insights into the structural features essential for the desired biological effect, thereby guiding the synthesis of more potent and selective analogues of this compound.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. wikipedia.org It begins by screening libraries of small, low-molecular-weight compounds, known as fragments (typically <300 Da), to identify those that bind weakly but efficiently to a biological target. wikipedia.orgyoutube.com These initial fragment hits are then optimized and grown or linked together to produce a more potent lead compound. youtube.com

The FBDD approach offers several advantages over traditional high-throughput screening (HTS). Because fragments are smaller and less complex, they can sample chemical space more effectively and are more likely to fit into small pockets on a protein's surface. youtube.com This can lead to the discovery of novel binding sites and chemical matter. The hits from FBDD often have higher "ligand efficiency," a measure of the binding energy per atom, making them excellent starting points for optimization. youtube.com

The FBDD workflow for developing analogues of this compound would typically involve:

Fragment Library Screening : A library of chemical fragments would be screened against the biological target of interest using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR) to detect weak binding events.

Hit Validation and Characterization : The identified fragment hits are validated, and their binding mode is determined, often by obtaining a crystal structure of the fragment bound to the protein target. nih.gov

Fragment Evolution : Once a validated fragment hit is confirmed, medicinal chemistry strategies are employed to increase its affinity and potency. This can be achieved through:

Fragment Growing : The fragment is extended by adding new functional groups that make additional favorable interactions with the target protein. youtube.com

Fragment Linking : Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule. youtube.com

Fragment Merging : Two overlapping fragments are combined into a single new molecule that incorporates the key features of both. youtube.com

In the context of this compound, one could deconstruct the molecule into its constituent fragments: the pyridine-3-carboxylic acid core, the 5-chloro substituent, and the 6-isopropoxy substituent. An FBDD approach could screen for replacements for each of these fragments to explore how different groups impact binding and activity, potentially leading to novel analogues with improved properties.

Biological Activity Investigations of 5 Chloro 6 Isopropoxynicotinic Acid and Its Derivatives Non Clinical Research

Receptor Agonist/Antagonist Profiling (e.g., S1P1 Receptor)

5-Chloro-6-isopropoxynicotinic acid has been identified as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a significant role in immune system modulation and vascular function. The chlorine and isopropoxy groups on the molecule are thought to enhance its binding to and activation of the S1P1 receptor. The interaction of S1P1 agonists with their receptors has been linked to various cellular responses, including changes in cell morphology, migration, growth, and differentiation. google.com.na

Derivatives of this compound have also been investigated for their activity at S1P receptors. For instance, a derivative, GSK 2018682, has been identified as an agonist for both S1P1 and S1P5 receptors. rndsystems.com The action of compounds at these receptors is a target for therapies aimed at autoimmune disorders and tissue rejection in transplantation. google.com.na

Table 1: Receptor Activity of this compound and its Derivatives

| Compound/Derivative | Receptor Target(s) | Observed Activity |

| This compound | S1P1/EDG1 | Agonist molaid.commolaid.com |

| GSK 2018682 | S1P1, S1P5 | Agonist rndsystems.com |

Enzyme Inhibition Studies and Mechanistic Insights

The mechanism of action of this compound may involve the inhibition of specific enzymes. The structural features of the compound, namely the chlorine atom and the isopropoxy group, are believed to contribute to its ability to bind to the active sites of enzymes, potentially leading to competitive inhibition.

In the broader context of nicotinic acid derivatives, enzymatic oxidation is a known metabolic pathway. For example, 6-hydroxynicotinate 3-monooxygenase (NicC) can convert related compounds into dihydroxypyridine derivatives through a process of decarboxylation and hydroxylation. While not directly documented for this compound, this highlights a potential area for further mechanistic investigation.

Exploration of Antiproliferative and Antimicrobial Properties (In vitro)

In vitro studies have begun to explore the potential of this compound and its derivatives as antiproliferative and antimicrobial agents.

Some research suggests that this compound may possess antimicrobial properties, potentially by interacting with bacterial membranes or metabolic pathways. There is evidence of its use in culture media for the isolation of bacterial strains, indicating some level of antibacterial activity.

Derivatives of the core structure have also been synthesized and tested for their antimicrobial effects. For example, a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share the chloro-substitution pattern, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Another study on 5-alkyl-6-substituted uracils, which bear some structural resemblance, found that certain derivatives displayed potent broad-spectrum antibacterial activity. nih.gov

In the realm of antiproliferative research, derivatives of 5-chloro-indole-2-carboxylate have been synthesized and evaluated. mdpi.com While these specific derivatives did not show significant cytotoxicity, the study highlights the ongoing interest in chloro-substituted heterocyclic compounds as potential anticancer agents. mdpi.com A separate study on 5-chloro-6-methylaurone derivatives found that one compound, 6i, exhibited significant growth inhibition and cytotoxicity against a range of human cancer cell lines, with a notable effect on melanoma and breast cancer cells. nih.gov

Table 2: In vitro Antiproliferative and Antimicrobial Activity of Related Derivatives

| Compound Class | Organism/Cell Line | Observed Activity |

| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibacterial and antifungal activity nih.gov |

| 5-alkyl-6-substituted uracil (B121893) derivatives | Gram-positive and Gram-negative bacteria | Potent broad-spectrum antibacterial activity (for compound 6h) nih.gov |

| 5-chloro-6-methylaurone derivative (6i) | Melanoma and breast cancer cell lines | Growth inhibition (GI50 of 1.90 µM and 2.70 µM, respectively) nih.gov |

Modulatory Effects on Biochemical Pathways (Preclinical Models)

Preclinical studies suggest that this compound and its derivatives can modulate various biochemical pathways. Its activity as an S1P1 receptor agonist points to its potential to influence immune responses by affecting lymphocyte trafficking. molaid.com This immunomodulatory effect is a key area of interest.

Furthermore, some nicotinic acid derivatives have been shown to modulate inflammatory responses. It is hypothesized that these compounds could affect cytokine signaling pathways, which are central to inflammation. In preclinical models of acute inflammation, treatment with a related compound led to reduced edema and lower levels of pro-inflammatory cytokines.

In a different therapeutic area, a derivative, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been characterized as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.gov This finding led to its investigation for the potential treatment of diabetic nephropathy. nih.gov

Academic Analysis of Patent Literature Pertaining to 5 Chloro 6 Isopropoxynicotinic Acid

Overview of Key Patent Filings and Claims

Patents involving 5-Chloro-6-isopropoxynicotinic acid primarily position the molecule as a critical building block rather than a final, active pharmaceutical ingredient. The intellectual property claims are generally focused on the complex derivatives synthesized from this intermediate.

Prominent filings in this area include patents from major pharmaceutical corporations, underscoring the compound's value in drug discovery programs. For instance, patent CA2783851A1 , assigned to Janssen Pharmaceutica NV , discloses a series of novel oxadiazole compounds that are synthesized using a "5-chloro-6-isopropoxy-pyridin-3-yl" moiety, which is directly derived from this compound. The claims in this patent are directed towards the final compounds and their use as sphingosine-1-phosphate (S1P) receptor modulators, which are targets for treating a range of conditions including autoimmune diseases and inflammatory disorders.

Similarly, US Patent 7,605,171 B2 , with Merck & Co., Inc. as the original assignee, describes the use of this compound as a reactant in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. googleapis.com These resulting compounds are claimed for their utility as immunomodulating agents. googleapis.com

These filings illustrate a common strategy where the core intermediate, this compound, is part of the enabling disclosure, but the inventive step and the focus of the legal claims lie with the final, structurally complex molecules that exhibit biological activity. The patents typically claim vast libraries of these final compounds, defined by a Markush structure.

A summary of key patent filings is presented below:

| Patent Number | Assignee (Original) | Claimed Subject Matter | Role of this compound |

| CA2783851A1 | Janssen Pharmaceutica NV | Novel oxadiazole compounds as S1P receptor modulators for therapeutic use. google.com.na | Key synthetic intermediate. google.com.na |

| US 7,605,171 B2 | Merck & Co., Inc. | 3,5-disubstituted-1,2,4-oxadiazoles as immunomodulating agents. googleapis.com | Reactant for synthesis of claimed compounds. googleapis.com |

Analysis of Synthetic Routes Described in Patent Disclosures

Patent documents provide valuable insights into the practical synthesis of both this compound and its subsequent conversion into more complex derivatives.

Synthesis of this compound:

Patent CA2783851A1 details a method for the preparation of the title compound. The synthesis starts from commercially available 5,6-dichloronicotinic acid. The process involves the following key transformation:

Nucleophilic Aromatic Substitution: 5,6-dichloronicotinic acid is reacted with isopropanol (B130326) in the presence of a strong base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (B95107) (THF). The isopropoxide anion preferentially displaces the chlorine atom at the 6-position of the pyridine (B92270) ring, which is more activated towards nucleophilic substitution. An acidic workup then yields the final product, this compound, as a solid. google.com.na

Use in Subsequent Reactions:

Once formed, this compound is utilized as a key scaffold. The patent literature demonstrates its use in amide coupling reactions to form more complex structures. For example, in US Patent 7,605,171 B2 , the carboxylic acid group is activated and reacted with a substituted benzamidine (B55565) to construct a 1,2,4-oxadiazole (B8745197) ring system. googleapis.com A representative reaction is as follows:

Amide Coupling: this compound is treated with a peptide coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of an organic base like Hünig's base (N,N-diisopropylethylamine).

Cyclization: This activated intermediate is then reacted with a hydroxyamidine derivative (e.g., 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine) to form the 1,2,4-oxadiazole heterocycle. googleapis.com

This two-step process, featuring the initial synthesis of the acid and its subsequent elaboration, is a common and efficient strategy documented in the patent literature for accessing a diverse range of derivatives.

Trends in Intellectual Property Protection for Nicotinic Acid Scaffolds

The intellectual property landscape for nicotinic acid and its derivatives has evolved significantly over the years. While the core nicotinic acid structure is in the public domain, patenting activity remains robust, focusing on novel and non-obvious modifications and applications.

A primary trend is the move away from claiming simple, unsubstituted scaffolds towards protecting highly functionalized and complex derivatives. The patents from Janssen and Merck are prime examples of this, where the novelty lies in the specific combination of the this compound core with other complex chemical moieties to achieve a specific biological effect on a particular therapeutic target.

Another observable trend is the patenting of "prodrugs." For instance, patent application US20230279035A1 discloses novel prodrugs derived from nicotinic acid and ribose, designed to improve therapeutic profiles or target specific metabolic pathways like NAD+ synthesis. justia.com This strategy aims to enhance the efficacy, delivery, or tolerability of known active compounds.

Furthermore, intellectual property protection is also sought for new formulations and methods of use. Patents for sustained-release compositions of nicotinic acid, for example, aim to improve patient compliance and reduce side effects, thereby creating a new layer of patentability for an old drug. justia.com

A focus on complex, specifically substituted derivatives.

The claiming of large Markush structures to cover extensive chemical space around a core scaffold.

The development of prodrugs to enhance pharmacological properties.

Patenting new medical uses and formulations for existing derivatives.

Implications for Public Domain Research and Future Innovation

The patenting strategies employed for nicotinic acid derivatives have significant consequences for public domain research and the broader innovation ecosystem. The extensive patenting of final products by pharmaceutical companies creates a "patent thicket" around certain biological targets. This can make it challenging for academic and smaller commercial entities to conduct research on these specific targets using similar chemical scaffolds without infringing on existing intellectual property.

This situation encourages public domain research to explore alternative chemical scaffolds that are not covered by existing patents or to investigate novel biological targets for existing, patented compounds. The publication of detailed synthetic methods within these patents, such as the synthesis of this compound, is a positive externality. google.com.na It provides researchers with enabling information, allowing them to access key intermediates for their own non-infringing research endeavors.

The eventual expiration of these broad patents will open up significant opportunities. Once the claimed compounds enter the public domain, it will pave the way for:

Generic Competition: The manufacture and sale of generic versions of the successful drugs.

New Research: Academic and commercial researchers will be free to explore the therapeutic potential of these now-public compounds for new diseases and to study their mechanisms of action in greater detail.

Follow-on Innovation: The development of improved formulations, new combination therapies, and second-generation drugs based on the original scaffold.

Therefore, while the current patent landscape channels research in specific directions, it also lays the groundwork for future waves of innovation as foundational patents expire and their disclosed knowledge becomes fully accessible to the public.

Future Perspectives and Emerging Research Avenues for 5 Chloro 6 Isopropoxynicotinic Acid

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of 5-Chloro-6-isopropoxynicotinic acid typically involves the chlorination of 6-isopropoxynicotinic acid. While effective, future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes. Key areas of advancement include the adoption of flow chemistry and biocatalysis.